![molecular formula C9H20N2 B2714345 丙基[2-(吡咯烷-1-基)乙基]胺 CAS No. 138356-57-7](/img/structure/B2714345.png)

丙基[2-(吡咯烷-1-基)乙基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

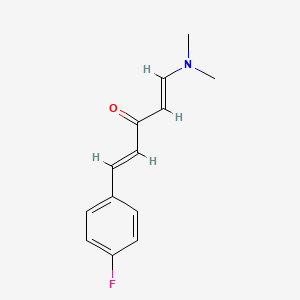

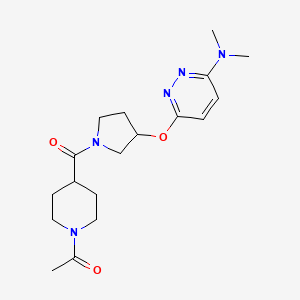

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for Propyl[2-(pyrrolidin-1-yl)ethyl]amine is not detailed in the available literature.Molecular Structure Analysis

The pyrrolidine ring in Propyl[2-(pyrrolidin-1-yl)ethyl]amine allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a liquid at room temperature .科学研究应用

不对称合成

一项研究重点介绍了吡咯烷和相关胺在不对称 A(3) 反应中的用途,利用 Cu(I)/酸-硫脲催化剂组合以高对映选择性获得炔丙胺。这些衍生自吡咯烷的炔丙胺可以转化为相应的丙二烯而不对映纯度造成损失,展示了在对映体纯化合物合成中的重要应用 (Chen Zhao & D. Seidel, 2015)。

新合成路线

研究表明,2-(酰亚甲基)丙二醇二乙酸酯在酸性条件下反应生成呋喃,并在钯催化下与伯胺反应生成 1,2,4-三取代吡咯。这提供了一种合成吡咯的新路线,吡咯是有机合成中的宝贵中间体 (M. Friedrich, A. Wächtler, & A. Meijere, 2002)。

材料科学

一项关于 N-取代聚(双吡咯)薄膜的研究调查了它们的电分析、光谱和热学性质。这些薄膜表现出很强的稳定性、可逆的氧化还原过程和良好的电致变色性质,使其成为金属回收和离子传感器应用的潜在候选者 (O. Mert, A. Demir, & A. Cihaner, 2013)。

催化

使用三脚架配体合成和表征醇盐桥联的钬二聚体揭示了配体场调谐对其 SMM 行为的影响。本研究强调了配体场中微小变化对磁性性质和慢弛豫过程的影响,这对于开发先进的磁性材料至关重要 (Yan Peng et al., 2016)。

安全和危害

The safety information for Propyl[2-(pyrrolidin-1-yl)ethyl]amine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as propyl[2-(pyrrolidin-1-yl)ethyl]amine, are known to interact with various biological targets . The specific targets can vary depending on the exact structure and functional groups of the compound.

Mode of Action

The mode of action of Propyl[2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with its biological targets. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction can lead to changes in the target, which can result in various biological effects.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The specific pathways affected can depend on the compound’s structure and the nature of its targets.

Pharmacokinetics

Compounds with a pyrrolidine ring are known to have certain physicochemical parameters that can influence their adme properties .

Result of Action

The interaction of compounds with a pyrrolidine ring with their targets can lead to various molecular and cellular effects .

属性

IUPAC Name |

N-(2-pyrrolidin-1-ylethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEWBASAHQBZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)

![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE](/img/structure/B2714275.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)

![2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2714279.png)

![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)

![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)

![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)